molecular formula C19H22N2O4 B5658438 2,6-dimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide

2,6-dimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide

Cat. No.: B5658438
M. Wt: 342.4 g/mol
InChI Key: JJFBDXVNNCUQMK-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide is an organic compound with the molecular formula C19H22N2O4 and a molecular weight of 342.39 g/mol . This compound is characterized by its benzamide structure, which includes two methoxy groups and a propan-2-ylcarbamoyl group attached to the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with isopropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzamide structure can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2,6-dimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide is used in several scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethoxybenzamide: Lacks the propan-2-ylcarbamoyl group, making it less versatile in certain reactions.

    N-(2-isopropylphenyl)-2,6-dimethoxybenzamide: Similar structure but with different substitution patterns, affecting its reactivity and applications.

Uniqueness

2,6-dimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2,6-dimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-12(2)20-18(22)13-8-5-6-9-14(13)21-19(23)17-15(24-3)10-7-11-16(17)25-4/h5-12H,1-4H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFBDXVNNCUQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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